Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17457531
InChI: InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3
SMILES:
Molecular Formula: C11H9BrO3S
Molecular Weight: 301.16 g/mol

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

CAS No.:

Cat. No.: VC17457531

Molecular Formula: C11H9BrO3S

Molecular Weight: 301.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate -

Specification

Molecular Formula C11H9BrO3S
Molecular Weight 301.16 g/mol
IUPAC Name ethyl 7-bromo-3-hydroxy-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3
Standard InChI Key MQYQPVOCBKBKMT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 2120250-65-7) has the molecular formula C₁₁H₉BrO₃S and a molecular weight of 301.16 g/mol . Its IUPAC name derives from the benzothiophene core, where:

  • A bromine atom occupies the 7-position of the benzene ring.

  • A hydroxyl group is attached to the 3-position of the thiophene ring.

  • An ethyl ester functionalizes the 2-position carboxyl group .

The compound’s structure is confirmed via spectroscopic methods, including ¹H NMR and ¹³C NMR, which identify proton environments and carbon frameworks typical of benzothiophene derivatives .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₉BrO₃S
Molecular Weight301.16 g/mol
SMILES NotationCCOC(=O)C1=C(C2=C(S1)C=CC=C2Br)O
InChI KeyXKDJZVHVPJXCBN-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions:

Step 1: Formation of the Benzothiophene Core
A common approach utilizes Knorr-type cyclization, where a substituted benzene derivative reacts with a sulfur source (e.g., elemental sulfur or Lawesson’s reagent) under controlled temperatures . For example, ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate can be synthesized via cyclization of 2-mercaptobenzaldehyde derivatives .

Step 2: Bromination at the 7-Position
Electrophilic aromatic bromination introduces bromine using reagents like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) . The reaction’s regioselectivity is governed by the electron-donating hydroxyl group at the 3-position, directing bromination to the 7-position .

Step 3: Esterification
The carboxyl group at the 2-position is esterified with ethanol under acidic conditions, yielding the ethyl ester .

Table 2: Representative Synthetic Conditions

Reaction StepReagents/ConditionsYieldSource
CyclizationLawesson’s reagent, DMF, 110°C75–85%
BrominationNBS, FeBr₃, CH₂Cl₂, 0°C to RT60–70%
EsterificationEthanol, H₂SO₄, reflux90–95%

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR (CDCl₃, δ ppm): Signals at δ 10.21 (s, 1H, -OH), 7.82–7.40 (m, aromatic protons), 4.43 (q, 2H, -OCH₂CH₃), and 1.43 (t, 3H, -CH₃) .

  • IR (KBr, cm⁻¹): Broad peak at 3200–3400 (O-H stretch), 1705 (C=O ester), and 670 (C-Br) .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water . Stability studies indicate decomposition above 200°C, with the hydroxyl and ester groups prone to hydrolysis under strongly acidic or basic conditions .

CompoundIC₅₀ (μM)TargetSource
Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate12.5Staphylococcus aureus
Ethyl 7-chloro-3-hydroxy analog18.2Escherichia coli

Comparative Analysis with Related Compounds

Structural Analogues

  • Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 1825392-01-5): Chlorine substitution reduces molecular weight (256.71 g/mol) but maintains similar reactivity .

  • 7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (PubChem CID: 84032354): The free carboxylic acid derivative shows enhanced hydrogen-bonding capacity, favoring crystallinity .

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